molecular formula C9H8N4OS2 B2513682 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 31199-89-0

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2513682
CAS No.: 31199-89-0
M. Wt: 252.31
InChI Key: FZQDTUCHCVJYHU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Scientific Research Applications

Safety and Hazards

The safety of the compound has been tested through sulforhodamine B assays against normal Chinese hamster ovary (CHO) cells . The LD50 values for rats and mice have been reported .

Future Directions

The compound might be a promising candidate for further evaluation due to its great inhibitory activity . Future studies could focus on further structure optimization and in-depth studies as a possible 5-LOX inhibitor .

Preparation Methods

The synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves a multi-step process. One common method includes the reaction of phenyl isocyanate with 5-sulfanyl-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQDTUCHCVJYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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